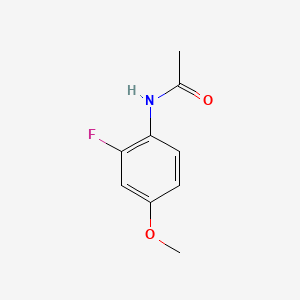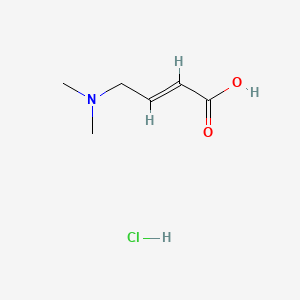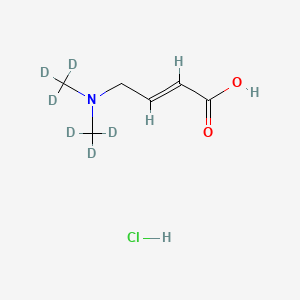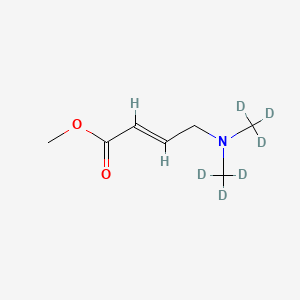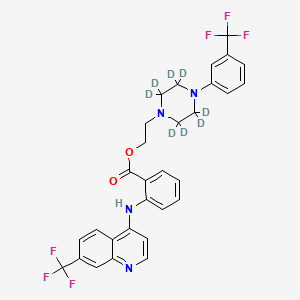
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester is a deuterated derivative of a methoxyimino compound. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for scientific research. This compound is often used in various fields, including chemistry, biology, and medicine, due to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester typically involves the following steps:
Formation of the oxime: The starting material, 3-oxobutanoic acid, is reacted with methoxyamine to form the methoxyimino derivative.
Deuteration: The methoxyimino derivative is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Esterification: The final step involves esterification, where the deuterated methoxyimino compound is reacted with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction mechanisms and studying kinetic isotope effects.
Biology: Employed in metabolic studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester involves its interaction with molecular targets through its functional groups. The methoxyimino group can participate in hydrogen bonding and nucleophilic attacks, while the deuterium atoms provide stability and resistance to metabolic degradation. These interactions influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
6-O-Methyl Mycophenolic Acid Methyl Ester-d9: Another deuterated ester with applications in drug development and analytical chemistry.
Methyl-D3-malonic acid: Used as an internal standard in analytical chemistry and metabolic studies.
Dodecanoic-12,12,12-D3 acid methyl ester: Employed in research for its stable isotope properties.
Uniqueness
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester stands out due to its specific functional groups and deuterium incorporation, which provide unique stability and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1331636-65-7 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
162.159 |
IUPAC Name |
methyl (2Z)-3-oxo-2-(trideuteriomethoxyimino)butanoate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5-/i3D3 |
InChI Key |
MGXLNEQONXBEIA-MXHCTBIRSA-N |
SMILES |
CC(=O)C(=NOC)C(=O)OC |
Synonyms |
Methyl (Z)-2-Methoxyimino-3-oxobutanoate-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


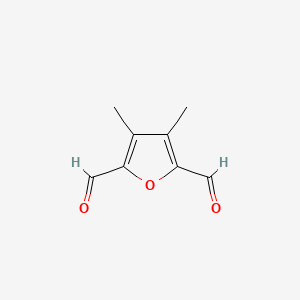
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)
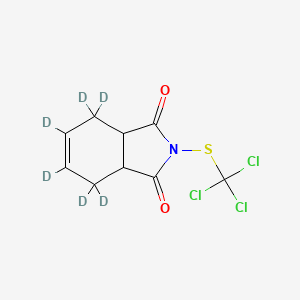
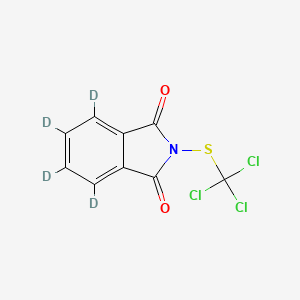

![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)
